2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
The compound 2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene core, a pyrazole-thiophene hybrid substituent, and an ethyl linker. Its molecular formula is C₁₆H₁₄BrN₃O₂S, with a molecular weight of 376.3 g/mol (calculated). The structural complexity arises from the integration of aromatic (benzene, thiophene) and heterocyclic (pyrazole) moieties, which are common in pharmacologically active compounds . Key features include:
- Bromine at position 2 on the benzene ring: Introduces steric and electronic effects.
- Ethyl linker: Provides conformational flexibility between the sulfonamide and the pyrazole-thiophene unit.
Properties
IUPAC Name |
2-bromo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S2/c16-13-4-1-2-5-15(13)23(20,21)18-10-14(12-6-9-22-11-12)19-8-3-7-17-19/h1-9,11,14,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENQEGGUWZTCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a thiophene moiety, which contribute to its unique chemical properties and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 440.4 g/mol. Its structural complexity allows for various interactions within biological systems, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.4 g/mol |
| CAS Number | 2034343-13-8 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, related compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for some pyrazole derivatives have been reported in the range of 0.02–0.04 μM against COX-2, indicating potent anti-inflammatory effects .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, analogs of pyrazole have demonstrated IC50 values as low as 15.63 μM against MCF-7 breast cancer cells, comparable to established chemotherapeutic agents like doxorubicin . Further studies are necessary to evaluate the specific activity of this compound in this context.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of carbonic anhydrase and acetylcholinesterase, which are important targets in drug discovery for neurological disorders and other conditions . The molecular docking studies suggest that these interactions may be facilitated by the compound's unique structural features.
Case Studies
Case Study 1: Anti-inflammatory Evaluation
In a study evaluating various pyrazole derivatives, one compound exhibited an IC50 value of 71.11 μg/mL in an in vitro anti-inflammatory assay compared to diclofenac (IC50 = 54.65 μg/mL). This suggests that compounds similar to this compound could possess significant anti-inflammatory properties .
Case Study 2: Anticancer Efficacy
Another investigation into pyrazole derivatives revealed that certain compounds showed promising cytotoxicity against A549 and A375 cancer cell lines with IC50 values ranging from 0.12 to 2.78 μM. This highlights the potential of pyrazole-based compounds in cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Overview of Comparable Compounds
The following table summarizes structurally related compounds identified in the evidence:
Key Comparative Insights
Functional Group Impact
- Sulfonamide vs.
- Bromine Position : Bromine on the benzene ring (target) vs. thiophene (827593-21-5 ) alters electronic distribution. The benzene’s electron-withdrawing effect may reduce electron density at the sulfonamide sulfur, affecting reactivity .
Heterocyclic Variations
- Pyrazole vs. Triazole : The triazole in 827593-21-5 offers an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to the pyrazole in the target compound .
- Thiophene Integration : Thiophene’s sulfur atom contributes to π-stacking interactions, a feature shared across analogs but modulated by its position (e.g., directly attached in the target vs. as a sulfonamide substrate in 827593-21-5 ) .
Research Implications and Limitations
While structural comparisons highlight critical differences in electronic, steric, and solubility profiles, experimental data on physicochemical or biological properties are absent in the provided evidence . For instance:
- Antibacterial Activity: notes nitroimidazole derivatives with thiophene substituents exhibit antibacterial effects, suggesting the target’s thiophene-pyrazole unit may confer similar activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, bromination of precursor sulfonamides using HBr/Br₂ in acetic acid under reflux (5–8 hours) is critical for introducing the bromine substituent . Optimization includes temperature control (e.g., 0°C for initial mixing to prevent side reactions) and purification via column chromatography with solvents like CH₂Cl₂/hexane. Yield improvements (>80%) are achievable by monitoring reaction progress with TLC and using catalysts like DMAP for esterification steps .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify proton environments (e.g., thiophene protons at δ 7.1–7.4 ppm, pyrazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., CI or ESI) confirms molecular weight (e.g., m/z ~450–460 for the parent ion) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, with disorder modeling for flexible groups like thiophene rings .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, ring variations) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Bromine at the benzene ring enhances electrophilic reactivity, improving enzyme inhibition (e.g., carbonic anhydrase IC₅₀ < 10 nM) .
- Thiophene vs. pyrazole positioning : 3-Thiophenyl groups increase hydrophobicity, enhancing membrane permeability, while pyrazole N-substitution modulates hydrogen-bonding with target enzymes .
- Advanced assays : In vitro glucose uptake assays (rat hepatocytes) and kinase inhibition screens (Jak/STAT pathways) quantify activity changes .
Q. What enzymatic targets are associated with benzenesulfonamide derivatives, and how are inhibition mechanisms validated?
- Methodological Answer : Key targets include:
- Carbonic Anhydrase I/II (CA I/II) : Spectrophotometric assays using 4-nitrophenyl acetate hydrolysis (pH 7.4, 25°C) measure inhibition .
- Acetylcholinesterase (AChE) : Ellman’s method (DTNB reagent) tracks thiocholine production at 412 nm .
- Jak2 Kinase : Radiolabeled ATP-binding assays (IC₅₀ determination) and cell proliferation studies (e.g., Ba/F3 TEL-Jak2 lines) validate selectivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Varying pH, temperature, or cell lines (e.g., HepG2 vs. primary hepatocytes) alter activity .
- Structural impurities : HPLC purity checks (>95%) and counterion analysis (e.g., hydrochloride vs. free base) are critical .
- Statistical validation : Triplicate experiments with ANOVA analysis (p < 0.05) and meta-studies comparing IC₅₀ ranges across publications .
Q. What strategies improve solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug approaches : Esterification of sulfonamide groups (e.g., ethyl esters) enhances intestinal absorption .
- Co-crystallization : Solubility increases 5–10× when co-crystallized with cyclodextrins or PEG-based polymers .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS) while maintaining Jak2 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
